

Technical Guide: Spectral Characterization of 4-Amino-2-fluorobenzamide

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzamide

CAS No.: 609783-45-1

Cat. No.: B3029282

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CAS: 7465-44-3 | Formula:

| MW: 154.14 g/mol

Executive Summary & Structural Logic

In medicinal chemistry, the 2-fluoro-4-aminobenzamide scaffold is prized for its ability to lock molecular conformation via intramolecular hydrogen bonding (between the amide proton and the ortho-fluorine) and its metabolic stability compared to non-fluorinated analogs.[1]

When characterizing this molecule, the primary challenge is distinguishing it from its regioisomers (e.g., 2-amino-4-fluorobenzamide) and quantifying the electronic influence of the fluorine atom on the aromatic system. This guide details the spectral fingerprints required for absolute structural confirmation.

Structural Pharmacophore[2]

- Core: Benzene ring substituted at 1, 2, and 4 positions.
- Electronic Push-Pull: The electron-donating amine () at C4 competes with the electron-withdrawing fluorine at C2 and the amide () at C1.[1]

- Key Diagnostic Feature: The

nucleus acts as a "spy," splitting both proton and carbon signals, which provides unambiguous connectivity data.

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode (

).

Ionization Logic

The aniline nitrogen is the most basic site, but in ESI conditions, protonation often occurs on the amide oxygen or the aniline nitrogen depending on solvent pH. The molecular ion is stable.

[1][2]

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable degradation pathway useful for confirming the amide functionality.

m/z (Observed)	Ion Type	Fragment Structure	Mechanism
155.15		Parent Ion	Protonation of precursor.[1]
138.1		Acylium Ion	Loss of ammonia from the primary amide (characteristic of benzamides).[1]
110.1		Phenyl Cation	Subsequent loss of carbon monoxide (carbonyl extraction). [1]
83.1	Ring Frag.	Fluorinated fragment	Ring opening/degradation. [1]

Vibrational Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is dominated by the interplay between the two nitrogen-containing groups.[1]

The fluorine atom introduces a strong stretch in the fingerprint region.

Diagnostic Absorption Bands[3]

Functional Group	Wavenumber ()	Intensity	Assignment & Notes
Primary Amine ()	3450 – 3350	Medium	Asymmetric/Symmetric stretching.[1] Often appears as a "doublet" spike.[1][3]
Primary Amide ()	3300 – 3180	Strong/Broad	Overlaps with amine; broadness indicates H-bonding.[1]
Amide I	1680 – 1650	Strong	stretch. Lowered frequency due to conjugation with the ring.
Amide II	1620 – 1590	Medium	bending.[1]
Aromatic	1600, 1500	Variable	Ring breathing modes.
Aryl Fluoride ()	1250 – 1150	Strong	stretching.[1] Critical for confirming fluorination.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[4][5][6][7] Solvent: DMSO-

is mandatory.^[1] Reasoning: Chloroform (

) often causes amide protons to broaden into the baseline or exchange too rapidly. DMSO stabilizes the amide rotamers and provides distinct signals for the amide

protons.

NMR (Proton)

The aromatic region (6.0 – 8.0 ppm) shows a specific splitting pattern driven by

coupling (

is 100% abundant, spin 1/2).

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Assignment
Amide	7.40 – 7.60	Broad Singlet	-	Amide proton anti to carbonyl oxygen.[1]
H-6	7.50 – 7.60	dd or t	,	Ortho to Carbonyl.[1] Deshielded by .
Amide	7.00 – 7.20	Broad Singlet	-	Amide proton syn to carbonyl oxygen.[1]
H-5	6.35 – 6.45	dd	,	Ortho to Amine. [1] Shielded by .[1]
H-3	6.25 – 6.35	dd	,	Diagnostic Signal. Ortho to Fluorine (large coupling) and Ortho to Amine (shielded).[1]
Amine	5.80 – 6.00	Broad Singlet	-	Aniline protons. [1] Distinctly upfield from amide protons.[1]

NMR (Carbon)

Senior Scientist Note: In non-fluorinated compounds, you look for singlets. Here, the Fluorine atom splits every carbon signal in the ring. The coupling constant magnitude (

) tells you the distance from the fluorine.

Carbon	Shift (ppm)	Multiplicity	(Hz)	Assignment
C-1 ()	165.0 – 168.0	Doublet		Amide Carbonyl.
C-2 (C-F)	160.0 – 164.0	Doublet		Ipsso Carbon. Massive splitting confirms C-F bond.[1][8]
C-4 (C-N)	152.0 – 155.0	Doublet		Ipsso to Amine.
C-6	130.0 – 133.0	Doublet		Meta to Fluorine.
C-1 (Ring)	108.0 – 112.0	Doublet		Ipsso to Carbonyl.
C-5	108.0 – 110.0	Doublet		Para to Fluorine (small coupling). [1]
C-3	98.0 – 102.0	Doublet		Ortho to Fluorine.[1] Highly shielded by ortho-amine. [1]

Experimental Workflow & Quality Control

The following diagram outlines the standard workflow for synthesizing and validating this intermediate in a drug discovery context.



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Figure 1: Synthetic and analytical workflow for the production of pharmaceutical-grade **4-amino-2-fluorobenzamide**.

Protocol: NMR Sample Preparation

To ensure the spectra match the data above, follow this strict protocol:

- Mass: Weigh 5–10 mg of the solid sample.
- Solvent: Use 0.6 mL of DMSO-(99.9% D).^[1] Do not use as the amide protons will not integrate correctly.
- Vessel: Use a clean, dry 5mm NMR tube.^[1]
- Acquisition:
 - Set relaxation delay () to seconds to allow full relaxation of aromatic protons.
 - Set temperature to 298 K ().

Quality Control: Impurity Profiling

In a drug development setting, purity is paramount. The most common impurity is the regioisomer (2-amino-4-fluorobenzamide), which can form if the starting material (nitro-benzoic acid) was impure.^[1]

Differentiation Strategy:

- Target (4-Amino-2-fluoro): H-3 appears as a doublet of doublets at ~6.3 ppm with a large coupling (

Hz) because it is ortho to the fluorine.[1]

- Impurity (2-Amino-4-fluoro): The proton ortho to the fluorine is H-3 as well, but the chemical environment is different.[1] The most distinct shift is H-6 (next to carbonyl).[1] In the impurity, H-6 is meta to the fluorine (small coupling). In the target, H-6 is meta to the fluorine.
- Definitive Check: Use `ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">`

NMR.[3][4][6][7][9] The Carbonyl carbon (C-1) in the target has a noticeable coupling to F (Hz).[1] In the 2-amino-4-fluoro isomer, the distance is greater (4 bonds), so the coupling on the carbonyl carbon is negligible or zero.

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